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Compound of Interest

Compound Name: Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Ethyl thiomorpholine-3-carboxylate is a valuable heterocyclic building block in medicinal

chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically

active compounds. Its inherent structural features, including the thiomorpholine core, offer

opportunities for creating molecules with favorable physicochemical properties for drug

development. These notes provide an overview of its applications, particularly in the

development of kinase inhibitors, and detail relevant experimental protocols.

Application in the Synthesis of PI3K Inhibitors
The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry,

analogous to the widely used morpholine ring found in numerous approved drugs.[1] The

substitution of oxygen with sulfur in the morpholine ring alters physicochemical properties such

as lipophilicity and metabolic stability, which can be fine-tuned in drug design.[2] This scaffold

has been successfully incorporated into inhibitors of the phosphoinositide 3-kinase

(PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth,

and survival, and is often dysregulated in cancer.[1][3][4]

Derivatives of thiomorpholine have shown significant potential as anticancer agents by

inhibiting key signaling pathways.[1] Ethyl thiomorpholine-3-carboxylate serves as a key

starting material for the synthesis of N-substituted thiomorpholine-3-carboxamides, a common

structural motif in many PI3K inhibitors. The ethyl ester group can be readily converted to a
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carboxamide through aminolysis, allowing for the introduction of various substituents to explore

structure-activity relationships (SAR).

Quantitative Data on Thiomorpholine-Based
Inhibitors
The following table summarizes the in vitro activity of various thiomorpholine derivatives,

highlighting their potency against different PI3K isoforms and cancer cell lines.
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Compound
ID

Target IC50 (nM) Cell Line
Antiprolifer
ative IC50
(µM)

Reference

ZSTK474

Analog 6b
PI3Kα 3.7 - - [5]

PI3Kβ - - - [5]

PI3Kγ 14.6 - - [5]

PI3Kδ - - - [5]

Compound

17p
PI3Kα 31.8 ± 4.1 A2780 - [6]

PI3Kδ 15.4 ± 1.9 U87MG - [6]

MCF7 - [6]

DU145 - [6]

Thiophene

Carboxamide

2b

- - Hep3B 5.46 [7]

Thiophene

Carboxamide

2e

- - Hep3B 12.58 [7]

Thiomorpholi

ne Derivative

7f

M.

tuberculosis

H37Rv

1.56 µg/mL - - [8]

Thiomorpholi

ne Derivative

7p

M.

tuberculosis

H37Rv

1.56 µg/mL - - [8]

Experimental Protocols
General Synthesis of N-Substituted Thiomorpholine-3-
Carboxamides
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This protocol describes a general method for the synthesis of thiomorpholine-3-carboxamide

derivatives from ethyl thiomorpholine-3-carboxylate.

Reaction Scheme:

Ethyl thiomorpholine-3-carboxylate

N-Substituted thiomorpholine-3-carboxamide

Heat

Primary Amine (R-NH2)

Click to download full resolution via product page

Figure 1: General reaction for the synthesis of N-substituted thiomorpholine-3-carboxamides.

Materials:

Ethyl thiomorpholine-3-carboxylate hydrochloride

Desired primary amine

Triethylamine (TEA) or other suitable base

Anhydrous solvent (e.g., ethanol, DMF)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a solution of ethyl thiomorpholine-3-carboxylate hydrochloride in the chosen

anhydrous solvent, add a slight excess of the primary amine (1.1-1.5 equivalents).

Add a suitable base, such as triethylamine (2-3 equivalents), to neutralize the hydrochloride

salt and facilitate the reaction.

Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by

thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted thiomorpholine-3-

carboxamide.[9][10]

In Vitro PI3K Alpha Enzymatic Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds

against the PI3Kα isoform.

Assay Preparation

Kinase Reaction Detection

Prepare PI3Kα enzyme solution

Add enzyme, lipid substrate, and test compound to wellPrepare lipid substrate (PIP2)

Prepare test compound dilutions

Prepare ATP solution

Initiate reaction by adding ATP Incubate at room temperature Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Measure luminescence

Cell Culture and Treatment Protein Extraction Western Blotting

Seed cells in culture plates Treat cells with test compounds for a specified time Lyse cells and collect protein extracts Determine protein concentration (e.g., BCA assay) Separate proteins by SDS-PAGE Transfer proteins to a PVDF membrane Block membrane and incubate with primary antibodies (p-Akt, total Akt) Incubate with HRP-conjugated secondary antibody Detect signal using ECL substrate Image and quantify band intensities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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